molecular formula C17H13ClN2O3 B2957544 3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide CAS No. 160461-31-4

3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide

Cat. No.: B2957544
CAS No.: 160461-31-4
M. Wt: 328.75
InChI Key: UUQMHICLFSDEER-UHFFFAOYSA-N
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Description

3-Acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide is a chemical research reagent designed for investigative applications in biological and pharmacological sciences. This compound features a benzofuran core structure, a scaffold present in various molecules with documented biological activity, substituted with an acetamido group at the 3-position and a 4-chlorophenyl carboxamide at the 2-position . The structural motif of anilides, particularly those incorporating a halogenated phenyl ring, is frequently explored in medicinal chemistry for its potential to interact with enzyme active sites . This reagent offers significant research value for studying enzyme inhibition mechanisms, with its molecular framework suggesting potential applicability as a tool compound for investigating kinase signaling pathways. Researchers can utilize this compound to probe the structure-activity relationships (SAR) of heterocyclic carboxamides and to elucidate the mechanisms underlying cell cycle regulation and proliferation. The inclusion of the 4-chlorophenyl group is a common structural feature used to enhance molecular interactions and modulate the compound's physicochemical properties . It is strictly for research purposes in a controlled laboratory environment. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

3-acetamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10(21)19-15-13-4-2-3-5-14(13)23-16(15)17(22)20-12-8-6-11(18)7-9-12/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMHICLFSDEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely applied in organic chemistry for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The process involves the coupling of 2-bromo-5-nitro furan with 4-chlorophenyl boronic acid under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or chlorophenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, making it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Due to its potential therapeutic effects, it is being explored for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, such as cell proliferation, apoptosis, and immune response. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzofuran-2-carboxamide backbone with other derivatives, but variations in substituents critically influence their properties:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity (if reported)
3-Acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide C₁₇H₁₃ClN₂O₃ 340.75 3-acetamido, N-(4-chlorophenyl) Not reported in evidence
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide C₂₉H₂₁FN₂O₃ 464.5 3-biphenylacetamido, N-(3-fluorophenyl) Not reported
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₃₀H₂₂ClN₃OS 532.03 Pyridine core, 4,6-distyryl, thioether Insecticidal (superior to acetamiprid)
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide C₃₁H₂₂ClN₃OS 544.04 Thienopyridine core, 4,6-distyryl Insecticidal (superior to acetamiprid)
Key Observations:

Core Heterocycle Influence: The pyridine and thienopyridine derivatives in exhibit enhanced insecticidal activity against Aphis craccivora compared to the commercial insecticide acetamiprid. This highlights the role of nitrogen-containing heterocycles in agrochemical efficacy . Benzofuran derivatives (e.g., the target compound and ’s analog) lack direct activity reports but share carboxamide functionality, which is often associated with target binding in enzyme inhibition .

Substituent Impact: The 4-chlorophenyl group in the target compound is also present in the pyridine-based insecticidal analogs from , suggesting that halogenated aryl groups may enhance bioactivity by improving lipophilicity or receptor binding .

Molecular Weight and Complexity :

  • The target compound (MW 340.75) is smaller and less complex than ’s biphenyl derivative (MW 464.5), which may influence pharmacokinetic properties like absorption or bioavailability.

Biological Activity

3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide is a synthetic compound with a benzofuran core that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its biological activity:

  • Benzofuran Core : This structure is known for diverse biological properties.
  • Acetamido Group : Enhances solubility and may influence pharmacokinetics.
  • Chlorophenyl Substituent : Known to affect the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation, suggesting potential anticancer properties for this compound as well .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For instance, the incorporation of halogenated phenyl groups has been linked to enhanced anticancer activity .
    • Studies have shown that derivatives can reduce cell viability in cancer models, indicating potential therapeutic applications .
  • Antimicrobial Activity :
    • Preliminary studies suggest that benzofuran derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzofuran moiety is critical for this activity.
    • The specific MIC (Minimum Inhibitory Concentration) values for related compounds indicate effective antimicrobial action, which may extend to this compound .
  • Neuroprotective Effects :
    • Some studies have investigated the neuroprotective potential of benzofuran derivatives, with indications that they may prevent neuronal damage in models of neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study focused on a series of benzofuran-acetamide derivatives found that compounds similar to this compound exhibited significant anticancer activity in vitro. The most active derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of benzofuran derivatives against various pathogens. The results indicated that certain modifications, such as the addition of chlorophenyl groups, enhanced antimicrobial activity significantly. This suggests that this compound may also show similar efficacy against microbial strains .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundBenzofuran core, acetamido groupAnticancer, antimicrobial
N-(4-methylphenyl)-2-thiophenecarboxamideThiophene ringAnticancer
5-(trifluoromethyl)-1H-benzofuranBenzofuran with trifluoromethylAntimicrobial

Q & A

Q. What are the established synthetic routes for 3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide, and what are their critical reaction conditions?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation or cyclization of substituted phenols .
  • Step 2: Transamidation or coupling reactions. For example, reacting benzofuran-2-carbonyl chloride with 4-chloroaniline in dichloromethane with triethylamine as a base at low temperatures (e.g., 273 K) to form the carboxamide bond .
  • Critical Conditions: Use of anhydrous solvents, controlled temperatures to prevent side reactions, and purification via column chromatography or recrystallization (e.g., toluene slow evaporation for single-crystal growth) .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions observed in similar benzofuran carboxamides) .
  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR confirm substituent integration (e.g., acetamido protons at δ ~2.1 ppm, aromatic protons in the 6.8–7.5 ppm range).
    • FT-IR: Peaks at ~1650–1700 cm1^{-1} confirm carbonyl groups (amide C=O and benzofuran ketone) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Antioxidant Activity: DPPH radical scavenging assays, comparing to standards like BHA .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2) for C-H activation efficiency. Lower catalyst loading (1–2 mol%) reduces costs .
  • Solvent Optimization: Replace dichloromethane with greener solvents (e.g., ethyl acetate/ethanol mixtures) while maintaining reaction efficiency .
  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing reaction times and byproduct formation .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dosage Consistency: Re-evaluate molar concentrations and exposure times; impurities (e.g., unreacted starting materials) may skew results.
  • Target Selectivity Profiling: Use proteome-wide affinity chromatography or CRISPR-based gene knockout models to confirm specificity .
  • Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver microsomes) to rule out rapid degradation as a cause of variability .

Q. What computational methods are suitable for predicting its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling: Train models on benzofuran derivatives’ bioactivity data to predict ADMET properties and optimize substituents (e.g., chloro vs. fluoro groups) .

Q. How does the 4-chlorophenyl substituent influence its physicochemical properties?

Methodological Answer:

  • Lipophilicity: Measure logP values (e.g., shake-flask method) to compare with analogs. The chloro group increases hydrophobicity, enhancing membrane permeability .
  • Electronic Effects: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal electron-withdrawing effects on the benzofuran ring, altering reactivity in electrophilic substitutions .

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